3-Nitro-5-(pentafluoroethyl)benzoic acid
Overview
Description
3-Nitro-5-(pentafluoroethyl)benzoic acid is an aromatic compound with the molecular formula C9H4F5NO4 and a molecular weight of 285.13 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a pentafluoroethyl group (-C2F5) attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(pentafluoroethyl)benzoic acid typically involves the nitration of 5-(pentafluoroethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(pentafluoroethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Reduction: 3-Amino-5-(pentafluoroethyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3-Nitro-5-(pentafluoroethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(pentafluoroethyl)benzoic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets. The pentafluoroethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds. The carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the pentafluoroethyl group, making it less electron-withdrawing and less reactive in certain reactions.
5-(Pentafluoroethyl)benzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
3-Nitro-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a pentafluoroethyl group, leading to differences in electronic properties and reactivity.
Uniqueness
3-Nitro-5-(pentafluoroethyl)benzoic acid is unique due to the combination of the nitro and pentafluoroethyl groups, which impart distinct electronic and steric properties. This combination makes it a valuable compound for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
3-nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO4/c10-8(11,9(12,13)14)5-1-4(7(16)17)2-6(3-5)15(18)19/h1-3H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKSJSVNXJVKFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227800 | |
Record name | 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229625-32-4 | |
Record name | 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229625-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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